molecular formula C10H16O2 B13312871 2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde

2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde

Cat. No.: B13312871
M. Wt: 168.23 g/mol
InChI Key: PDORRTGPOQJIPJ-UHFFFAOYSA-N
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Description

2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde is a synthetically valuable, functionalized bicyclic compound designed for research applications. Its structure incorporates both an aldehyde and a methoxy group on a rigid, three-dimensional bicyclo[2.2.2]octane scaffold, making it a promising multifunctional building block in organic synthesis and medicinal chemistry research. The aldehyde group is highly reactive and serves as a key handle for further chemical transformations, including reductive amination to form secondary amines, condensation reactions to create new carbon-carbon bonds, and reduction to the corresponding alcohol. The rigid, bridgehead-substituted bicyclo[2.2.2]octane core is of significant interest in drug discovery, where it is often used as a conformationally restricted bioisostere for phenyl or cyclohexyl rings, potentially improving a compound's metabolic stability, binding affinity, and physicochemical properties. Researchers can leverage this aldehyde in the synthesis of complex molecular architectures, such as those found in agrochemicals, materials science, and as a precursor for novel pharmacophores. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-methoxybicyclo[2.2.2]octane-2-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-12-10(7-11)6-8-2-4-9(10)5-3-8/h7-9H,2-6H2,1H3

InChI Key

PDORRTGPOQJIPJ-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2CCC1CC2)C=O

Origin of Product

United States

Preparation Methods

Synthesis of Bicyclo[2.2.2]octane Derivatives

A novel synthetic procedure involves treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst to afford an oxo-substituted bicyclo[2.2.2]octane species. This intermediate structure can then be further derivatized.

Preparation of 1,4-Bicyclo[2.2.2]octane Derivatives

A process for the preparation of certain 1,4-bicyclo[2.2.2]octane derivatives involves treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst.

2.1 Reaction Conditions and Catalysts

  • Oxidizing Agent : 25% oxone aqueous solution can be used as an oxidizing agent.
  • Catalyst : Palladium dichloride (PdCl2) can be used as a transition metal catalyst. Other transesterification catalysts, including inorganic acids (e.g., sulfuric acid, hydrogen chloride), inorganic bases (e.g., NaOH, KOH), and transition metal complexes (e.g., Sn, Ti), can also catalyze the reaction.

2.2 Procedure

  • React 1,4-dimethylene cyclohexane with the oxidizing agent in the presence of the transition metal catalyst. The reaction is exothermic.
  • Stir the reaction mixture overnight.
  • Filter the reaction mixture to remove undissolved PdCl2.
  • Extract the aqueous solution with n-butanol.

2.3 Synthesis of Bicyclo[2.2.2]octane-1,4-diol
Analysis by Gas Chromatography-Mass Spectrometry (GCMS) showed conversion to bicyclo[2.2.2]octane-1,4-diol.

2.4 Synthesis of 1,4-Diacetoxybicyclo[2.2.2]octane
1,4-Diacetoxybicyclo[2.2.2]octane can also be prepared according to literature procedures.

Derivatization of the Intermediate Structure

The oxo-substituted bicyclo[2.2.2]octane intermediate can be further derivatized through several methods:

(a) Reaction with Carbon Monoxide and a Strong Acid
React the intermediate with carbon monoxide in the presence of a strong acid, followed by quenching with water or an alcohol (R-OH) to yield various compounds.

(b) Conversion and Treatment with Phosgene
Convert the intermediate to another compound and treat it with phosgene (COCl2).

(c) Halogenation
Halogenate the intermediate to introduce a halo group (X).

Synthesis of Substituted Bicyclo[2.2.2]octane Derivatives

4.1 Starting from 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid
4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid can be used as a starting material to synthesize various 4-substituted bicyclo[2.2.2]octane derivatives.

4.2 Preparation of 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid

  • Treat keto acid with hydrazine.
  • Heat the solution to 100 °C under a nitrogen atmosphere for 2 hours.
  • Gradually raise the temperature to 165 °C during a 15-minute period, then cool to 50 °C.
  • Separately heat a solution of potassium hydroxide in triethylene glycol to 165 °C and cool to 50 °C.
  • Mix the two solutions and gradually heat to 185 °C with stirring under a nitrogen atmosphere while collecting the distillate.
  • After 4 hours at this temperature, cool the mixture and pour it onto a slurry of ice and water.
  • Combine with the distillate and neutralize with concentrated hydrochloric acid.
  • Extract with ether.
  • Standard workup followed by sublimation affords 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid as a colorless solid.

Conversion to Methyl 4-Methoxybicyclo[2.2.2]octane-1-carboxylate

React the carboxylic acid with absolute methanol and 1,2-dichloroethane containing concentrated sulfuric acid. Reflux with stirring for 18-20 hours. Standard workup followed by distillation yields Methyl 4-Methoxybicyclo[2.2.2]octane-1-carboxylate as a colorless liquid.

Additional Methods

  • Halogenation : Use halogenation agents such as alkali halogenide (NaCl, KBr, KI) and inorganic acid halides (SOCl2, POCl3, PBr3) at temperatures between 80-150 °C.
  • Oxidation : Convert a dialdehyde to the corresponding diacid via oxidation.
  • Esterification : React a diacid with an alcohol in the presence of an esterification catalyst such as HCl, H2SO4, solid acids, or transition metal catalysts (Sn, Ti complexes). The diacid may also be reacted with an alcohol at elevated temperatures (100-300 °C) without an acid catalyst.
  • Quenching : Use water as a quenching reagent. The resulting bicyclo[2.2.2]octane 1,4-dicarboxylic acid precipitates out of the solution as a white solid and can be purified by recrystallization from basic/acidic aqueous solution.

Chemical Reactions Analysis

Synthetic Routes to 2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde

The compound is synthesized via Diels-Alder cycloaddition or oxidative decarboxylation strategies. Key findings include:

  • Diels-Alder Reactions : Cyclohexadiene derivatives (e.g., 2-methoxy-1-methyl-1,3-cyclohexadiene) react with maleic anhydride to yield bicyclo[2.2.2]octane intermediates, which are hydrolyzed and oxidized to form the carbaldehyde .

  • Lead Tetraacetate Oxidative Decarboxylation : Carboxylic acid derivatives (e.g., keto dicarboxylic acids) undergo oxidative decarboxylation with lead tetraacetate, producing bicyclo[2.2.2]octenones that are further functionalized to the carbaldehyde .

Table 1: Key Synthetic Pathways

Reaction TypeStarting MaterialConditionsProduct(s)YieldSource
Diels-Alder Cycloaddition2-Methoxy-1-methylcyclohexadieneMaleic anhydride, heatBicyclo[2.2.2]octene dicarboxylic anhydride60–75%
Oxidative DecarboxylationKeto dicarboxylic acid (18b)Pb(OAc)₄, pyridineRearranged bicyclo[3.2.1]octane derivatives45–55%

Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound participates in nucleophilic additions and oxidation-reduction reactions :

  • Nucleophilic Additions : Reacts with amines or hydrazides to form Schiff bases or hydrazones, useful in constructing fused heterocycles .

  • Reductive Amination : Catalytic hydrogenation with amines yields secondary amines, critical for bioactive molecule synthesis .

  • Oxidation : Converts to the corresponding carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

Rearrangement Reactions

The bicyclo[2.2.2]octane core undergoes acyl migration and ring expansion under specific conditions:

  • 1,2-Acyl Migration : Treatment with lead tetraacetate induces rearrangement to bicyclo[3.2.1]octane systems via carbonium ion intermediates .

  • Thermal Rearrangement : Heating in acidic media (e.g., H₂SO₄) promotes skeletal reorganization, forming fused tricyclic structures .

Challenges and Limitations

  • Regioselectivity : Competing pathways in Diels-Alder reactions often yield mixtures requiring chromatographic separation .

  • Acid Sensitivity : The aldehyde group is prone to hydration or polymerization under strongly acidic conditions .

Scientific Research Applications

2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the methoxy and aldehyde groups, which can participate in various organic transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bicyclo[2.2.2]octane core is highly modular, with substituent variations significantly altering physicochemical and biological properties. Key analogues include:

Compound Name Substituents Key Functional Groups Applications/Notes Reference
2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde Methoxy (C2), Aldehyde (C2) Aldehyde, Ether Intermediate for chiral synthesis
7-Isopropyl-5-methylbicyclo[2.2.2]octane-2-carbaldehyde Isopropyl (C7), Methyl (C5) Aldehyde, Branched alkyl Industrial-grade chemical (99% purity)
Bicyclo[2.2.2]octane-2,5-dione Ketones (C2, C5) Diketone Precursor for diols via reduction
N-Oxide-1-aza-bicyclo[2.2.2]octane-2-carbaldehyde Aza bridge (N1), Aldehyde (C2) Aldehyde, N-oxide Potential pharmacological activity
2,2-Dimethyl-3-methylene-bicyclo[2.2.2]octane Dimethyl (C2), Methylene (C3) Alkene, Branched alkyl High acute toxicity (H302, H315, H319, H335)

Key Observations :

  • Electron-Withdrawing Groups : The aldehyde group in this compound enhances electrophilicity, enabling nucleophilic additions, whereas diketones (e.g., bicyclo[2.2.2]octane-2,5-dione) favor reductions or cyclizations .
  • Steric Effects : Bulky substituents (e.g., isopropyl in 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carbaldehyde) reduce reactivity at the aldehyde site but improve thermal stability .
  • Heteroatom Incorporation : The aza-bridged analogue (N-oxide derivative) exhibits distinct redox behavior due to the N-oxide moiety, suggesting utility in metal coordination or bioactive molecules .

Biological Activity

2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H16O\text{C}_{12}\text{H}_{16}\text{O}

This compound features a methoxy group and an aldehyde functional group, which are significant for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that bicyclic compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of bicyclo[2.2.2]octanes possess varying degrees of activity against gram-positive and gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of bicyclic compounds. Some studies have indicated that bicyclic structures can influence neurotransmitter systems, potentially offering protective benefits against neurodegenerative diseases . The specific mechanisms, however, require further investigation.

Cytotoxic Activity

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary data suggest that this compound may induce apoptosis in certain cancer cells, although detailed studies are needed to elucidate the underlying mechanisms and efficacy .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Bicyclic Framework : Starting from simpler precursors, the bicyclic structure is constructed using Diels-Alder reactions or other cyclization methods.
    Starting MaterialCyclizationBicyclic Intermediate\text{Starting Material}\xrightarrow{\text{Cyclization}}\text{Bicyclic Intermediate}
  • Introduction of Functional Groups : The methoxy group can be introduced via methylation reactions, while the aldehyde functionality can be added through oxidation processes.
  • Purification : The final compound is purified using techniques such as recrystallization or chromatography.

Case Study 1: Antimicrobial Activity Evaluation

In a comparative study, various bicyclic derivatives were screened for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the bicyclic structure could enhance activity, with some derivatives showing significant inhibition zones in agar diffusion tests.

CompoundInhibition Zone (mm)
1-Methoxy-4-phenylbicyclo[2.2.2]octane15
4-Methoxybicyclo[2.2.2]octane20
This compound18

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108590
506070
1003040

Q & A

Q. How can researchers address discrepancies in toxicity data for bicyclo[2.2.2]octane derivatives?

  • Methodological Answer : Standardize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) across multiple cell lines. Validate in vivo results using OECD guidelines for acute oral toxicity (e.g., LD50_{50} in rodent models) .

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